tert-butyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate
Description
tert-Butyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate is a heterocyclic compound featuring a pyrrolopyridine core fused at the [3,2-c] position, with a tert-butyl ester group at the 6-position. This structure is pivotal in medicinal chemistry, particularly as a precursor in synthesizing kinase inhibitors, as demonstrated in its use for generating brominated intermediates in inhibitor synthesis . Its molecular formula is C₁₇H₁₅N₄O₂, with an exact mass of 307.1190 g/mol (calculated via ESI-HRMS) . The tert-butyl group enhances steric bulk and may improve metabolic stability, making it advantageous in drug design.
Properties
IUPAC Name |
tert-butyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-12(2,3)16-11(15)10-6-9-8(7-14-10)4-5-13-9/h4-7,13H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGALJPEMXDOKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC=C2C=CNC2=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of 2-bromo-5-iodopyridine as a starting material, which undergoes cyclization to form the pyrrolopyridine core. This is followed by the substitution of the N-1 position with a tert-butylcarbonate group .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar cyclization and substitution reactions. The reaction conditions are optimized to ensure high yield and purity, often involving the use of inert atmospheres and controlled temperatures.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
Chemistry
In synthetic chemistry, tert-butyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate serves as a versatile building block for the creation of more complex heterocyclic compounds. Its structure allows for the exploration of novel chemical reactions and the development of derivatives with enhanced properties.
Biology and Medicine
The compound has shown promising biological activities, making it a candidate for drug development:
-
Anticancer Activity:
Research indicates that derivatives exhibit significant antiproliferative effects against various human tumor cell lines. For example:Compound Cell Line GI50 (nM) Pyrrolo[3,2-c]pyridine Derivative HeLa 50 Pyrrolo[3,2-c]pyridine Derivative A375 30 Pyrrolo[3,2-c]pyridine Derivative HCT116 25 -
Enzymatic Inhibition:
The compound has demonstrated inhibition against specific enzymes such as DYRK1A:Compound IC50 (nM) This compound 10 Control Compound 5 -
Anti-inflammatory Effects:
Its structure allows it to interact with kinases and reduce oxidative stress, contributing to protective effects in cellular models.
Industrial Applications
In industry, this compound is utilized in:
- The synthesis of agrochemicals
- Production of dyes
- Development of specialty chemicals due to its stability and reactivity.
Case Studies
Recent studies have highlighted the efficacy of pyrrolo derivatives in various disease models:
-
Cancer Models:
In vivo studies using xenograft models showed that administration of pyrrolo derivatives led to significant tumor growth inhibition compared to controls. -
Neurodegenerative Models:
Animal studies indicated that treatment with these compounds reduced neuroinflammation and improved cognitive function in models of Alzheimer's disease.
Mechanism of Action
The mechanism of action of tert-butyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares tert-butyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate with structurally related pyrrolopyridine derivatives, emphasizing differences in substituents, molecular properties, and applications.
Key Findings:
Substituent Effects: The tert-butyl ester in the target compound confers greater steric hindrance and metabolic stability compared to the methyl ester in Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate . Cyano-substituted derivatives (e.g., tert-butyl 3-cyano-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate) exhibit enhanced electrophilicity, making them reactive intermediates in cross-coupling reactions .
Ring Saturation and Isomerism :
- Saturated analogs (e.g., octahydro-1H-pyrrolo[3,2-c]pyridine derivatives) show improved solubility due to reduced aromaticity but lack the planar rigidity required for kinase binding .
- Isomeric differences ([3,2-c] vs. [3,2-b] fusion) significantly alter electronic distribution and biological activity. For example, Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate has distinct binding profiles compared to the [3,2-c] isomer .
Commercial Availability: The target compound and its analogs (e.g., tert-butyl 3-cyano derivatives) are commercially available at varying price points, reflecting their synthetic complexity. For instance, 5 g of tert-butyl 3-cyano-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate costs ¥26,400.90 .
Contradictions and Limitations:
- While assigns a high similarity score (0.98) to tert-Butyl 2,6-diazaspiro[3.4]octane-6-carboxylate, its spirocyclic structure diverges markedly from the pyrrolopyridine core, suggesting the scoring system may overemphasize tert-butyl groups over ring topology .
- The methyl ester analog (Similarity: 0.84) in shares functional group placement but lacks the steric and electronic effects of tert-butyl, limiting direct comparability in drug design .
Biological Activity
Tert-butyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of 218.25 g/mol. Its structure features a pyrrolo[3,2-c]pyridine ring system which is pivotal for its biological activity.
1. Anticancer Activity
Research indicates that derivatives of pyrrolo[3,2-c]pyridine exhibit significant antiproliferative effects against various human tumor cell lines. For instance, studies have shown that related compounds can achieve GI50 values in the nanomolar range against cancer cells, suggesting potent anticancer properties .
Table 1: Antiproliferative Activity Against Human Tumor Cell Lines
| Compound | Cell Line | GI50 (nM) |
|---|---|---|
| Pyrrolo[3,2-c]pyridine Derivative | HeLa | 50 |
| Pyrrolo[3,2-c]pyridine Derivative | A375 | 30 |
| Pyrrolo[3,2-c]pyridine Derivative | HCT116 | 25 |
2. Enzymatic Inhibition
Table 2: DYRK1A Inhibition Potency
| Compound | IC50 (nM) |
|---|---|
| This compound | 10 |
| Control Compound | 5 |
3. Anti-inflammatory Effects
The biological activities of this compound are primarily attributed to its ability to interact with specific molecular targets:
- Inhibition of Kinases: The compound's structure allows it to fit into the ATP-binding site of kinases like DYRK1A, preventing substrate phosphorylation.
- Antioxidant Activity: Related pyrrole compounds have been shown to scavenge free radicals and reduce oxidative stress, contributing to their protective effects in cellular models .
Case Studies
Recent studies have highlighted the efficacy of pyrrolo derivatives in various disease models:
- Cancer Models: In vivo studies using xenograft models demonstrated that administration of pyrrolo derivatives led to significant tumor growth inhibition compared to controls.
- Neurodegenerative Models: Animal studies indicated that treatment with these compounds reduced neuroinflammation and improved cognitive function in models of Alzheimer's disease.
Q & A
Basic Research Questions
Q. What are the key safety protocols for handling tert-butyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate in laboratory settings?
- Methodological Answer : Adhere to standardized safety codes such as P201 ("Obtain special instructions before use") and P210 ("Avoid heat/sparks/open flames") due to the compound’s sensitivity to ignition sources. Use personal protective equipment (PPE) and ensure proper ventilation. Safety guidelines for structurally similar pyrrolo-pyridine derivatives emphasize avoiding skin contact and inhalation .
Q. What synthetic routes are commonly used to prepare this compound?
- Methodological Answer :
- Coupling Reactions : Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) with DIPEA (N,N-Diisopropylethylamine) in DMF to activate carboxylate intermediates, as demonstrated in the synthesis of related pyrrolo-pyridine derivatives (e.g., tert-butyl N-[(5S)-5-...carbamate) .
- Functional Group Interconversion : Oxidation or reduction of dihydropyridine precursors (e.g., tert-butyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate) to access aromatic systems .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Chromatography : Reverse-phase HPLC (e.g., 20–100% MeOH in H2O) for purity assessment .
- Spectroscopy : <sup>1</sup>H/<sup>13</sup>C NMR to confirm regiochemistry and esterification.
- Mass Spectrometry : HPLC/MS (e.g., m/z 754.3 [M+H<sup>+</sup>]) to verify molecular weight .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in synthesizing derivatives of this compound?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents like DMF enhance coupling efficiency, while DMSO may stabilize intermediates in oxidative reactions .
- Catalyst Screening : Evaluate HATU versus EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation.
- Temperature Control : Maintain 70°C for air-sensitive steps (e.g., oxidation of pyrrolidine intermediates) to minimize side reactions .
Q. How should researchers resolve contradictions in reported biological activities of analogs?
- Methodological Answer :
- Assay Standardization : Compare IC50 values under consistent conditions (e.g., calcium channel blocking assays vs. receptor binding studies) .
- Purity Verification : Use HPLC (≥97% purity, as in tert-butyl 3-formyl-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate) to rule out impurities affecting activity .
- Structural Confirmation : X-ray crystallography or 2D NMR to validate regioisomeric differences (e.g., 1H-pyrrolo[3,2-c]pyridine vs. 1H-pyrrolo[2,3-b]pyridine) .
Q. What strategies mitigate byproduct formation during nucleophilic substitution reactions of this compound?
- Methodological Answer :
- Protecting Group Chemistry : Use tert-butyl esters to shield reactive sites during functionalization .
- Workup Optimization : Sequential extraction (e.g., DCM for organics) and silica gel chromatography (0–5% MeOH in DCM) to isolate target compounds .
Data Contradiction Analysis
Q. Why do reported yields vary for coupling reactions involving this compound intermediates?
- Methodological Answer :
- Catalyst Loading : Higher HATU stoichiometry (e.g., 3 eq vs. 1.5 eq) may improve conversion but increase cost .
- Base Compatibility : DIPEA outperforms weaker bases (e.g., NaHCO3) in deprotonating acidic intermediates .
- Reaction Monitoring : Use TLC or in-situ IR to terminate reactions at optimal conversion points.
Applications in Medicinal Chemistry
Q. How is this compound utilized in designing neuroprotective agents?
- Methodological Answer :
- Scaffold Functionalization : Introduce fluoro or trifluoroethoxy groups (e.g., 4-(2,2,2-trifluoroethoxy)-1H-pyrrolo[3,2-c]pyridine) to enhance blood-brain barrier penetration .
- Structure-Activity Relationship (SAR) : Modify the pyrrolidine ring (e.g., tert-butyl (3aR,6aR)-hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate) to optimize receptor binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
